7-Chloro-4-(4-fluorophenyl)quinoline
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Overview
Description
7-Chloro-4-(4-fluorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of both chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(4-fluorophenyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-fluoroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Nucleophilic Substitution: 7-Amino-4-(4-fluorophenyl)quinoline.
Oxidation: this compound N-oxide.
Reduction: 7-Chloro-4-(4-fluorophenyl)tetrahydroquinoline.
Coupling Reactions: Biaryl and styrene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as malaria and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-fluorophenyl)quinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
- 7-Chloro-4-aminoquinoline
- 7-Chloro-4-(phenylselanyl)quinoline
- 7-Chloro-4-hydroxyquinoline
Comparison: 7-Chloro-4-(4-fluorophenyl)quinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. Compared to 7-Chloro-4-aminoquinoline, it has a broader range of applications due to its ability to undergo various chemical reactions. The presence of the fluorine atom also increases its lipophilicity, which can enhance its ability to penetrate cell membranes .
Properties
CAS No. |
179380-99-5 |
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Molecular Formula |
C15H9ClFN |
Molecular Weight |
257.69 g/mol |
IUPAC Name |
7-chloro-4-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C15H9ClFN/c16-11-3-6-14-13(7-8-18-15(14)9-11)10-1-4-12(17)5-2-10/h1-9H |
InChI Key |
RJKMNYBNYJYIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=CC3=NC=C2)Cl)F |
Origin of Product |
United States |
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